molecular formula C7H7F2NS B13085155 7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B13085155
M. Wt: 175.20 g/mol
InChI Key: PIGIOXBJIILBHJ-UHFFFAOYSA-N
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Description

7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H7F2NS. This compound is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is further modified by the addition of two fluorine atoms at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications .

Chemical Reactions Analysis

7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as a potent inhibitor of epidermal growth factor receptor (EGFR) in non-small cell lung cancer. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell proliferation . The pathways involved in this mechanism include the inhibition of downstream signaling cascades that promote cell growth and survival .

Comparison with Similar Compounds

7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine atoms, which impart distinct electronic properties and influence its interactions with biological targets .

Properties

Molecular Formula

C7H7F2NS

Molecular Weight

175.20 g/mol

IUPAC Name

7,7-difluoro-5,6-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C7H7F2NS/c8-7(9)4-10-3-5-1-2-11-6(5)7/h1-2,10H,3-4H2

InChI Key

PIGIOXBJIILBHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(CN1)(F)F)SC=C2

Origin of Product

United States

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